molecular formula C16H30 B15088595 (7E)-hexadeca-1,7-diene

(7E)-hexadeca-1,7-diene

Cat. No.: B15088595
M. Wt: 222.41 g/mol
InChI Key: ZKGUVFWOQHIDON-FYWRMAATSA-N
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Description

(7E)-hexadeca-1,7-diene: is an organic compound characterized by a long carbon chain with two double bonds located at the first and seventh positions. This compound is part of the diene family, which are hydrocarbons containing two double bonds. The (7E) notation indicates the configuration of the double bond at the seventh position, which is in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7E)-hexadeca-1,7-diene can be achieved through various methods, including:

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

    Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can be used to form the desired diene structure.

    Hydroboration-Oxidation: This method involves the addition of borane to an alkyne followed by oxidation to yield the diene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalysts and optimized reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7E)-hexadeca-1,7-diene can undergo oxidation reactions to form epoxides or diols.

    Reduction: This compound can be reduced to form alkanes using hydrogenation reactions.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: (7E)-hexadeca-1,7-diene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: In biological research, this compound can be used to study the effects of dienes on cellular processes and membrane structures.

Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7E)-hexadeca-1,7-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical formation and electrophilic addition reactions.

Comparison with Similar Compounds

    (7E)-hexadeca-1,6-diene: Similar structure but with the second double bond at the sixth position.

    (7E)-hexadeca-1,8-diene: Similar structure but with the second double bond at the eighth position.

Uniqueness: (7E)-hexadeca-1,7-diene is unique due to the specific positioning of its double bonds, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

(7E)-hexadeca-1,7-diene

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3/b15-13+

InChI Key

ZKGUVFWOQHIDON-FYWRMAATSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCC=C

Canonical SMILES

CCCCCCCCC=CCCCCC=C

Origin of Product

United States

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